Prostaglandin E1 (PGE1)

Catalog No.
S518151
CAS No.
745-65-3
M.F
C20H34O5
M. Wt
354.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prostaglandin E1 (PGE1)

CAS Number

745-65-3

Product Name

Prostaglandin E1 (PGE1)

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1

InChI Key

GMVPRGQOIOIIMI-DWKJAMRDSA-N

SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Alprostadil, Caverject, Edex, Lipo PGE1, Lipo-PGE1, Minprog, Muse, PGE1, PGE1alpha, Prostaglandin E1, Prostaglandin E1alpha, Prostavasin, Prostin VR, Prostine VR, Sugiran, Vasaprostan, Viridal

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O

Description

The exact mass of the compound Prostaglandin E1 (PGE1) is 354.2406 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165559. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins E. It belongs to the ontological category of prostaglandins E in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cardiovascular Applications

  • Maintaining Ductus Arteriosus Patency in Newborns

    PGE1 helps keep the ductus arteriosus, a fetal blood vessel, open in newborns with congenital heart defects. This allows for proper blood flow until corrective surgery can be performed Nature Research: . Studies investigate using lower doses of PGE1 to minimize side effects while achieving the desired outcome ).

  • Erectile Dysfunction Treatment

    Due to its vasodilatory properties, PGE1 analogues are being explored as a topical treatment for erectile dysfunction ). Research is ongoing to determine its safety and efficacy compared to other treatment options.

Bone Remodeling and Orthodontics

  • Accelerating Tooth Movement: Studies suggest PGE1 injections can accelerate tooth movement during orthodontic treatment ). Research focuses on optimizing PGE1 use for efficient orthodontic procedures while minimizing side effects.

Pain and Inflammation

  • Understanding Pain Mechanisms

    Research investigates PGE1's role in pain perception by studying its interaction with specific receptors in nerve cells MDPI: . This knowledge could lead to the development of new pain management strategies.

  • Anti-inflammatory Properties

    PGE1's potential for reducing inflammation is being explored in animal models of arthritis and other inflammatory diseases MDPI: . Understanding the mechanisms behind this effect could lead to novel anti-inflammatory treatments.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.2

Exact Mass

354.2406

LogP

3.2
3.2 (LogP)
3.20

Appearance

Solid powder

Melting Point

115-116 °C
115-116°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F5TD010360

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H361 (57.75%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For palliative, not definitive, therapy to temporarily maintain the patency of the ductus arteriosus until corrective or palliative surgery can be performed in neonates who have congenital heart defects and who depend upon the patent ductus for survival. Also for the treatment of erectile dysfunction due to neurogenic, vasculogenic, psychogenic, or mixed etiology.
FDA Label

Pharmacology

Alprostadil (prostaglandin E1) is produced endogenously to relax vascular smooth muscle and cause vasodilation. In adult males, the vasodilatory effects of alprostadil on the cavernosal arteries and the trabecular smooth muscle of the corpora cavernosa result in rapid arteriolar inflow and expansion of the lacunar spaces within the corpora. As the expanded corporal sinusoids are compressed against the tunica albuginea, venous outflow through the subtunical vessels is impeded and penile rigidity develops. This is referred to as the corporal veno-occlusive mechanism. In infants, the vasodilatory effects of alprostadil increase pulmonary or systemic blood flow.
Alprostadil is the naturally occurring prostaglandin E1 (PGE1) which displays a variety of pharmacologic actions. Alprostadil is a potent vasodilator agent that increases peripheral blood flow, inhibits platelet aggregation, and induces bronchodilation. Used in the treatment of erectile dysfunction, this agent produces corporal smooth muscle relaxation by binding to PGE receptors, resulting in the activation of adenylate cyclase and the subsequent accumulation of 3'5'-cAMP.

MeSH Pharmacological Classification

Platelet Aggregation Inhibitors

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01E - Other cardiac preparations
C01EA - Prostaglandins
C01EA01 - Alprostadil
G - Genito urinary system and sex hormones
G04 - Urologicals
G04B - Urologicals
G04BE - Drugs used in erectile dysfunction
G04BE01 - Alprostadil

Mechanism of Action

Alprostadil causes vasodilation by means of a direct effect on vascular and ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth. This is because, as a form of prostaglandinE1 (PGE1) it has multiple effects on blood flow. This results in increased pulmonary or systemic blood flow in infants. In cyanotic congenital heart disease, alprostadil's actions result in an increased oxygen supply to the tissues. In infants with interrupted aortic arch or very severe aortic coarctation, alprostadil maintains distal aortic perfusion by permitting blood flow through the DA from the pulmonary artery to the aorta. In infants with aortic coarctation, alprostadil reduces aortic obstruction either by relaxing ductus tissue in the aortic wall or by increasing effective aortic diameter by dilating the DA. In infants with these aortic arch anomalies, systemic blood flow to the lower body is increased, improving tissue oxygen supply and renal perfusion. When administered by intracavernosal injection or as an intraurethral suppository, alprostadil acts locally to relax the trabecular smooth muscle of the corpora cavernosa and the cavernosal arteries. Swelling, elongation, and rigidity of the penis result when arterial blood rapidly flows into the corpus cavernosum to expand the lacunar spaces. The entrapped blood reduces the venous blood outflow as sinusoids compress against the tunica albuginea.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Prostaglandin
PTGER1 [HSA:5731] [KO:K04258]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

745-65-3

Wikipedia

Alprostadil

Biological Half Life

5 to 10 minutes (after a single dose), in healthy adults and neonates.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fatty Acyls [FA] -> Eicosanoids [FA03] -> Prostaglandins [FA0301]

Dates

Modify: 2023-08-15

Cawello, W., Schweer, H., Dietrich, B., et al. Pharmacokinetics of prostaglandin E1 and its main metabolites after intracavernous injection and short-term infusion of prostaglandin E1 in patients with erectile dysfunction. J. Urol. 158, 1403-1407 (1997).

Kobzar, G., Mardla, V., Järving, I., et al. Antiaggregating potency of E-type prostaglandins in human and rabbit platelets. Proceedings of the Estonian Academy of Sciences.Chemistry 40, 179-180 (1991).

Okada, F., Nukada, T., Yamauchi, Y., et al. The hypotensive effect of prostaglandin E1 on hypertensive cases of various types. Prostaglandins 7, 99-106 (1974).

Padma-Nathan, H., Hellstrom, W.J.G., Kaiser, F.E., et al. Treatment of men with erectile dysfunction with transurethral alprostadil. N. Engl. J. Med. 336, 1-7 (1997).

Olley, P.M., and Coceani, F. Prostaglandins and the ductus arteriosus. Annu. Rev. Med. 32, 375-3785 (1981).

Kiriyama M, et, al. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells. Br J Pharmacol. 1997 Sep;122(2):217-24.

Cattaneo MG, et, al. Alprostadil suppresses angiogenesis in vitro and in vivo in the murine Matrigel plug assay. Br J Pharmacol. 2003 Jan;138(2):377-85.

Hauck EW, et, al. Prostaglandin E1 long-term self-injection programme for treatment of erectile dysfunction--a follow-up of at least 5 years. Andrologia. 1999;31 Suppl 1:99-103.

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